2-Nitroso-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 162.19 . It is part of the isoquinoline alkaloids, a large group of natural products, and forms an important class known as 1,2,3,4-tetrahydroisoquinolines (THIQ) . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI code for 2-Nitroso-1,2,3,4-tetrahydroisoquinoline is 1S/C9H10N2O/c12-10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolines are synthesized by Pictet-Spengler reaction of N-tosyl-phenethylamine with aldehydes under mild reaction conditions using Lewis acids or Brønsted acids as catalysts .Physical And Chemical Properties Analysis
The physical form of 2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a powder, and it is stored at a temperature of 4 degrees Celsius . The molecular weight is 162.19 g/mol .Scientific Research Applications
Chemical Synthesis and Characterization
- 2-Nitroso-1,2,3,4-tetrahydroisoquinoline and its derivatives have been explored for their chemical reactivity and synthesis potential. One study demonstrated that treating N-nitroso-1,2,3,4-tetrahydroisoquinoline with base could convert it into 3,4-dihydroisoquinolines, offering a new method for chemical synthesis (Sakane et al., 1974).
Mutagenicity and Structural Analysis
- Another study focused on the synthesis, characterization, and mutagenicity of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline. It established its chemical structure through high-resolution mass spectrometry and NMR spectrometry, noting its mutagenic potential to specific bacterial strains in the presence of certain liver enzymes (Seng et al., 1990).
Photoreactions and Steric Effects
- The photochemistry of nitroso compounds, including N-nitroso-1,2,3,4-tetrahydroisoquinoline, was studied to understand steric effects in their reactions. It was found that steric hindrance could affect the efficiency of these reactions (Chow & Colón, 1967).
Catalytic Applications and Functionalization
- Research into the catalytic and redox reactions of compounds like 1,2,3,4-tetrahydroisoquinoline has led to novel methods for synthesizing various functionalized compounds. These findings have implications for creating new materials with specific chemical properties (Rickertsen et al., 2020).
Oxidation and Reduction Processes
- Studies have also focused on the oxidation and reduction processes involving N-nitroso-1,2,3,4-tetrahydroisoquinoline, offering insights into the behavior of these compounds under various chemical conditions (Yamazaki, 1992).
Synthesis of Biologically Relevant Compounds
- The synthesis of 1-aryl derivatives of tetrahydroisoquinolines, including 1,2,3,4-tetrahydroisoquinoline, has been studied for potential anticoagulant activity, illustrating the compound's relevance in medicinal chemistry (Glushkov et al., 2006).
Asymmetric Synthesis and Catalysis
- The compound has been utilized in the context of asymmetric synthesis and catalysis, specifically in the creation of C1-chiral tetrahydroisoquinolines, which are important in natural product synthesis and pharmaceutical applications (Liu et al., 2015).
Safety And Hazards
Future Directions
While specific future directions for 2-Nitroso-1,2,3,4-tetrahydroisoquinoline are not mentioned in the retrieved papers, it’s worth noting that 1,2,3,4-tetrahydroisoquinolines are a focus of ongoing research due to their diverse biological activities . They are being studied for their potential applications in treating various diseases, including neurodegenerative disorders .
properties
IUPAC Name |
2-nitroso-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWVSWBUWHPOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroso-1,2,3,4-tetrahydroisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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